
Potassium, phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium, phenyl- is an organometallic compound that consists of a potassium ion (K⁺) and a phenyl group (C₆H₅)
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Potassium, phenyl- can be synthesized through several methods, including:
Reaction of Potassium Metal with Bromobenzene: This method involves the reaction of potassium metal with bromobenzene in an anhydrous solvent such as tetrahydrofuran (THF). The reaction proceeds via a single electron transfer mechanism, resulting in the formation of potassium, phenyl- and potassium bromide as a byproduct.
Grignard Reagent Method: Another method involves the reaction of phenylmagnesium bromide (a Grignard reagent) with potassium chloride. This reaction typically occurs in an ether solvent and results in the formation of potassium, phenyl- and magnesium bromide as a byproduct.
Industrial Production Methods
Industrial production of potassium, phenyl- often involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Potassium, phenyl- undergoes various types of chemical reactions, including:
Oxidation: Potassium, phenyl- can be oxidized to form phenol (C₆H₅OH) in the presence of oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction of potassium, phenyl- can lead to the formation of benzene (C₆H₆) when treated with reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: Potassium, phenyl- can undergo nucleophilic substitution reactions with various electrophiles, resulting in the formation of substituted phenyl compounds.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reducing Agents: Lithium aluminum hydride (LiAlH₄)
Solvents: Tetrahydrofuran (THF), ether
Major Products Formed
Oxidation: Phenol (C₆H₅OH)
Reduction: Benzene (C₆H₆)
Substitution: Substituted phenyl compounds
Applications De Recherche Scientifique
Potassium, phenyl- has a wide range of applications in scientific research, including:
Synthetic Chemistry: It is used as a reagent in various organic synthesis reactions, including the formation of carbon-carbon bonds and the synthesis of complex organic molecules.
Materials Science: Potassium, phenyl- is used in the preparation of advanced materials, such as polymers and nanomaterials, due to its reactivity and ability to introduce phenyl groups into the material structure.
Biology and Medicine: Research is ongoing to explore the potential biological and medicinal applications of potassium, phenyl-, including its use as a precursor for the synthesis of pharmaceuticals and bioactive compounds.
Mécanisme D'action
The mechanism of action of potassium, phenyl- involves its ability to act as a nucleophile, donating its phenyl group to various electrophiles. This nucleophilic behavior is facilitated by the presence of the potassium ion, which stabilizes the phenyl anion intermediate. The molecular targets and pathways involved in its reactions depend on the specific electrophiles and reaction conditions used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Sodium, phenyl- (C₆H₅Na): Similar to potassium, phenyl-, but with sodium as the counterion.
Lithium, phenyl- (C₆H₅Li): Similar to potassium, phenyl-, but with lithium as the counterion.
Uniqueness
Potassium, phenyl- is unique due to the specific reactivity imparted by the potassium ion. Compared to sodium, phenyl- and lithium, phenyl-, potassium, phenyl- often exhibits different reactivity and selectivity in various chemical reactions, making it a valuable reagent in organic synthesis.
Propriétés
Numéro CAS |
3605-36-5 |
|---|---|
Formule moléculaire |
C6H5K |
Poids moléculaire |
116.20 g/mol |
Nom IUPAC |
potassium;benzene |
InChI |
InChI=1S/C6H5.K/c1-2-4-6-5-3-1;/h1-5H;/q-1;+1 |
Clé InChI |
OLATUJZPGHTQJI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=[C-]C=C1.[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[3-(Cyanomethyl)-5-methoxyphenyl]acetonitrile](/img/structure/B14130321.png)
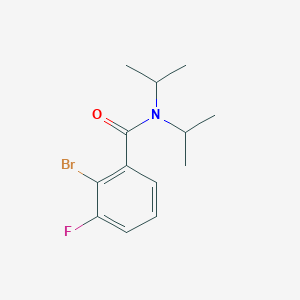

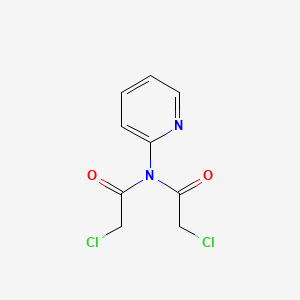
![N-[2-(2-Chloro-2-cyanoethyl)cyclopentyl]acetamide](/img/structure/B14130351.png)
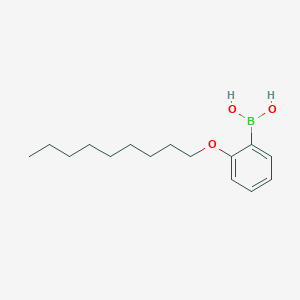
![4,4,5,5-tetramethyl-2-[3-phenyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propyl]-1,3,2-dioxaborolane](/img/structure/B14130365.png)
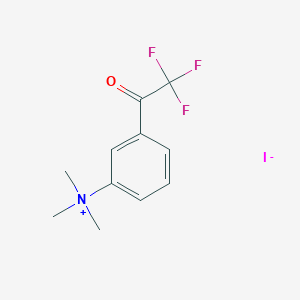

![6-Bromo-5-hydroxy-2-octyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B14130388.png)
![1-(Butylamino)-3-[(2,2-dimethyl-2H-1,3-benzodioxol-4-yl)oxy]propan-2-ol](/img/structure/B14130392.png)
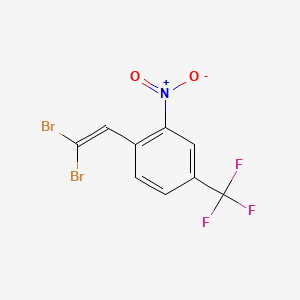
![3-Fluorobenzo[c]chromen-6-one](/img/structure/B14130411.png)

